Methyl 4-{[4,6-bis(piperidin-1-YL)-1,3,5-triazin-2-YL]oxy}benzoate
Overview
Description
Methyl 4-{[4,6-bis(piperidin-1-YL)-1,3,5-triazin-2-YL]oxy}benzoate is a complex organic compound featuring a triazine ring substituted with piperidine groups and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[4,6-bis(piperidin-1-YL)-1,3,5-triazin-2-YL]oxy}benzoate typically involves multiple steps. One common route starts with the preparation of 4,6-dichloro-1,3,5-triazine, which is then reacted with piperidine to introduce the piperidin-1-yl groups. The resulting intermediate is then coupled with methyl 4-hydroxybenzoate under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[4,6-bis(piperidin-1-YL)-1,3,5-triazin-2-YL]oxy}benzoate can undergo various chemical reactions, including:
Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The piperidine groups can be oxidized to form N-oxides or reduced to secondary amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted triazines.
Oxidation: Piperidine N-oxides.
Reduction: Secondary amines.
Hydrolysis: 4-{[4,6-bis(piperidin-1-YL)-1,3,5-triazin-2-YL]oxy}benzoic acid.
Scientific Research Applications
Methyl 4-{[4,6-bis(piperidin-1-YL)-1,3,5-triazin-2-YL]oxy}benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of Methyl 4-{[4,6-bis(piperidin-1-YL)-1,3,5-triazin-2-YL]oxy}benzoate involves its interaction with specific molecular targets. The piperidine groups can interact with enzyme active sites or receptor binding pockets, leading to inhibition or modulation of biological pathways. The triazine ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(piperidin-1-yl)benzoate: Similar structure but lacks the triazine ring, making it less versatile in terms of chemical reactivity.
4,6-Dipiperidinyl-1,3,5-triazine:
Uniqueness
Methyl 4-{[4,6-bis(piperidin-1-YL)-1,3,5-triazin-2-YL]oxy}benzoate is unique due to the combination of the triazine ring and the benzoate ester, which provides a balance of hydrophobic and hydrophilic properties. This makes it highly versatile for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
methyl 4-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-28-18(27)16-8-10-17(11-9-16)29-21-23-19(25-12-4-2-5-13-25)22-20(24-21)26-14-6-3-7-15-26/h8-11H,2-7,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYRGZWHMKRSIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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